4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride
Description
Chemical Structure: The compound is a dihydroquinazolinone derivative with a 4(1H)-quinazolinone core, featuring a 2,3-dihydro scaffold, a 1-(2-(dimethylamino)ethyl) substituent, and a hydrochloride counterion. Its molecular formula is C₁₃H₁₈ClN₃O, with a molecular weight of 267.76 g/mol (calculated based on structural analogs in ). The dimethylaminoethyl group confers basicity, while the hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .
Pharmacological Relevance: Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS modulation ().
Properties
CAS No. |
73987-29-8 |
|---|---|
Molecular Formula |
C12H18ClN3O |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-14(2)7-8-15-9-13-12(16)10-5-3-4-6-11(10)15;/h3-6H,7-9H2,1-2H3,(H,13,16);1H |
InChI Key |
LCBBWWKAZNPQOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CNC(=O)C2=CC=CC=C21.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride typically involves the condensation of anthranilic acid derivatives with amines. One common method includes the reaction of anthranilic acid with dimethylaminoethylamine under acidic conditions to form the desired quinazolinone structure. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different pharmacological properties and applications.
Scientific Research Applications
The compound "4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride," also known as 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone hydrochloride, is a quinazolinone derivative with potential therapeutic applications . The Chemical Abstracts Service (CAS) registry number for this compound is 73987-25-4 .
Chemical Information
Synonyms and Trade Names
Toxicity
The acute toxicity data available indicates that the compound has been tested on mice via subcutaneous exposure .
- Test Type: LD50 (Lethal dose, 50 percent kill)
- Route of Exposure: Subcutaneous
- Species Observed: Mouse
- Dose/Duration: 575 mg/kg
- Toxic Effects: Details of toxic effects not reported other than lethal dose value
Related Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, tartrate: This is another quinazolinone derivative with a PubChem CID of 63850. It has a molecular weight of 446.5 g/mol and the molecular formula .
- 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone: A related compound with the molecular formula and a molecular weight of 296.37 g/mol . Its PubChem CID is 63197 .
LATEST Imaging
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to its potential use as a neurological agent. Additionally, its interaction with DNA and RNA can result in antimicrobial and antiviral effects.
Comparison with Similar Compounds
Structural Comparison
Key Structural Insights :
- Positional Isomerism: The target compound’s 4(1H)-quinazolinone core differs from 4(3H)-quinazolinones (e.g., Analog 2), altering hydrogen-bonding patterns and biological target interactions .
- In contrast, methoxy groups (Analog 3) improve solubility but reduce metabolic stability .
Yield and Scalability :
- Yields for quinazolinone derivatives typically range from 50–75%, with HCl salt formation improving crystallinity and purity .
Activity Trends :
- Electron-Withdrawing Groups (e.g., Cl in Analog 1): Enhance binding to ion channels but may reduce metabolic stability .
- Electron-Donating Groups (e.g., OMe in Analog 3): Improve solubility and antimicrobial efficacy .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 3 |
|---|---|---|---|
| Solubility (H₂O) | High (HCl salt) | Moderate | Low |
| LogP | ~1.2 (predicted) | ~3.5 | ~0.8 |
| Melting Point | 220–225°C | 195–200°C | 180–185°C |
Key Observations :
- The HCl salt in the target compound significantly improves aqueous solubility compared to non-ionic analogs .
- Chlorophenyl groups (Analog 1) increase LogP, favoring membrane permeability but risking hepatotoxicity .
Biological Activity
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with dimethylaminoethylamine under acidic conditions. Common reagents include dehydrating agents like phosphorus oxychloride or thionyl chloride to facilitate cyclization. Industrial production may utilize continuous flow reactors for efficiency.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit noteworthy antimicrobial activity. For instance, studies have shown that structural modifications at specific positions on the quinazolinone scaffold can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds similar to 4(1H)-quinazolinone have been tested for their efficacy against various bacterial strains, often displaying moderate to strong activity compared to standard antibiotics .
Antioxidant Activity
4(1H)-Quinazolinone derivatives also demonstrate antioxidant properties. The antioxidant activity is influenced by substituents at specific positions on the quinazolinone ring. For example, compounds with hydroxyl groups at ortho or para positions on the phenyl ring show enhanced antioxidant effects through metal-chelating properties and free radical scavenging capabilities .
Anticancer Activity
The compound has been investigated for its anticancer potential. It has been shown to inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives have been reported as low as 2.09 µM against these cell lines, indicating potent activity .
The biological activity of 4(1H)-quinazolinone is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter biosynthesis, contributing to its potential use in treating neurological disorders.
- DNA Interaction : Its ability to bind DNA suggests potential antiviral effects, disrupting viral replication processes.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways .
Comparative Analysis
| Compound Type | Structure Characteristics | Biological Activity |
|---|---|---|
| 4(1H)-Quinazolinone | Contains dimethylaminoethyl group | Antimicrobial, anticancer |
| Quinazoline | Parent structure without dimethylaminoethyl group | Limited bioactivity |
| Benzimidazole | Fused benzene and imidazole rings | Similar antimicrobial properties |
The unique substitution pattern of 4(1H)-quinazolinone enhances its solubility and bioavailability compared to related compounds .
Case Studies
- Antimicrobial Study : A series of quinazoline derivatives were synthesized and tested for antimicrobial activity using the Agar well diffusion method. The most promising compounds displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Evaluation : Research demonstrated that specific structural modifications significantly improved the antioxidant capacity of quinazolinones. Compounds with multiple hydroxyl groups exhibited superior metal-chelating abilities and antioxidant effects compared to their counterparts .
- Anticancer Efficacy : A recent study evaluated several quinazolinone derivatives against cancer cell lines, revealing that modifications at certain positions led to enhanced cytotoxicity, particularly in MCF-7 and HepG2 cells .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4(1H)-quinazolinone derivatives, and how is the hydrochloride salt formed?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using methyl 2-acylaminobenzoate precursors with amine hydrochlorides and phosphorus pentoxide (P₂O₅) as a dehydrating agent . For example, heating methyl N-acetylanthranilate with 2-(dimethylamino)ethylamine hydrochloride and P₂O₅ at 180°C yields the quinazolinone core. The hydrochloride salt forms during workup via neutralization with NaOH and subsequent HCl addition to enhance solubility .
- Key Techniques : Monitor reaction progress using TLC, and purify via recrystallization or column chromatography.
Q. How is the structural identity and purity of this quinazolinone derivative confirmed?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and the bicyclic structure. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680–1690 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ ~207–226 nm) .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : Screen for antimicrobial, anticancer, and anti-inflammatory activities. For example:
- Antimicrobial : Use broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory : Measure COX-2 inhibition or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How do substituents at the 1-, 2-, and 3-positions influence the compound’s bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., alkyl, aryl, or heterocyclic groups). For example:
- The 2-(dimethylamino)ethyl group enhances solubility and membrane permeability via protonation at physiological pH .
- Bulky substituents at position 3 may sterically hinder target binding but improve metabolic stability .
- Data Analysis : Compare IC₅₀ values across analogs using statistical tools (e.g., ANOVA) to identify critical substituents.
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement : Use techniques like SPR (surface plasmon resonance) to measure direct binding affinities .
- Replicate Studies : Perform triplicate experiments with independent synthetic batches to rule out impurity effects .
Q. What eco-friendly synthesis strategies exist for this compound?
- Methodological Answer : Replace traditional solvents with water or trifluoroethanol and use recyclable catalysts like Fe₃O₄@GO (graphene oxide-coated magnetite) . For example:
- Water-Based Synthesis : Achieve 85–90% yields by stirring reactants in H₂O at 80°C for 6 hours .
- Catalyst Reusability : Fe₃O₄@GO can be reused ≥5 times without significant activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
